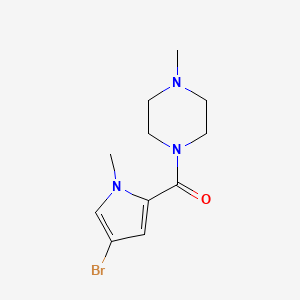

(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone

Description

Properties

IUPAC Name |

(4-bromo-1-methylpyrrol-2-yl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O/c1-13-3-5-15(6-4-13)11(16)10-7-9(12)8-14(10)2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZVOXPJADABCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=CN2C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666146 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Bromination: The pyrrole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.

Coupling Reaction: Finally, the brominated pyrrole and the piperazine derivative are coupled using a suitable coupling reagent such as a palladium catalyst under inert conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Dehalogenated products or reduced derivatives.

Scientific Research Applications

(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

Biological Studies: The compound can be used to study the interactions of pyrrole and piperazine derivatives with biological targets.

Chemical Biology: It can serve as a probe to investigate the mechanisms of action of various enzymes and receptors.

Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Heterocyclic Core Variations

- Pyrazole vs. Pyrrole Derivatives: 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone (CAS: Not specified, ): Replaces the pyrrole ring with a pyrazole. The bromine and methyl groups are positioned at pyrazole C4 and C5, respectively. Di(1H-tetrazol-5-yl)methanone oxime (): Features a tetrazole ring, which enhances thermal stability (decomposition at 288.7°C) due to extensive hydrogen-bonding networks. The absence of a piperazine group reduces solubility in polar solvents .

Piperazine/Piperidine Modifications

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (): Substitutes pyrrole with thiophene and introduces a trifluoromethylphenyl group on piperazine.

- (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone derivatives (): Replaces pyrrole with pyridine and adds a nitro group. The nitro group’s strong electron-withdrawing effect contrasts with the bromine’s moderate electronegativity, influencing electronic properties and reactivity .

Thermal and Crystallographic Properties

- However, analogous methanones like di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C, stabilized by hydrogen bonds . The absence of similar H-bond donors in the target compound may result in lower thermal stability.

- The lack of crystallographic data for the target compound limits direct comparisons .

Pharmacological Potential

- Medicinal Chemistry Relevance: The target compound’s piperazine moiety is common in CNS-targeting drugs (e.g., aripiprazole). Analogues like (4-methylpiperazin-1-yl)(4-aminophenyl)methanone () are intermediates in kinase inhibitors, highlighting the structural framework’s versatility . Bromine’s lipophilicity may enhance blood-brain barrier penetration compared to nitro or CF3-substituted analogues .

Biological Activity

(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone, also known by its CAS number 900019-49-0, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone is C11H15BrN2O, with a molecular weight of 271.15 g/mol. The compound features a brominated pyrrole ring and a methylpiperazine moiety, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis typically involves the reaction of 4-bromo-1H-pyrrole with 4-methylpiperazine under controlled conditions. This process may utilize various catalysts to enhance yield and purity. Advanced purification techniques such as chromatography are often employed to obtain the final product.

The biological activity of (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities or receptor functions, influencing various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone exhibit antimicrobial properties. Studies have reported moderate to good antibacterial effects against various microorganisms, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL for different strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that related compounds can inhibit cell proliferation in cancer cell lines. For instance, structural modifications in similar pyrrole derivatives have led to significant cytotoxic effects, indicating potential therapeutic applications in oncology .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of pyrrole derivatives, (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone demonstrated notable activity against Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess zones of inhibition, revealing that the compound could serve as a lead for antibiotic development .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of structurally similar compounds. The study reported that modifications in the piperazine moiety significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction and disruption of microtubule dynamics, suggesting that (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone could be further explored as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone | Brominated pyrrole + methylpiperazine | Antimicrobial, Anticancer |

| (4-bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | Hydroxyphenyl + pyrazole | Moderate antimicrobial |

| (5-methylpyrrolo[2,1-f][1,2,4]triazine) | Triazine core | Potent anticancer activity |

Q & A

Q. What are the recommended synthetic pathways for (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone, and how can reaction conditions be optimized?

Methodological Answer:

-

Core Synthesis Steps :

- Brominated Pyrrole Precursor : Start with 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. Activation via chloride intermediates (e.g., thionyl chloride) facilitates coupling with 4-methylpiperazine .

- Amide Bond Formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen to minimize side reactions. Triethylamine is often added to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) yields high-purity product.

-

Optimization Strategies :

- Temperature Control : Maintain 0–5°C during coupling to suppress racemization or decomposition.

- Solvent Screening : Test polar aprotic solvents (DMF, DCM) for reaction efficiency .

- Catalyst Selection : Screen Pd-based catalysts for potential Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .

Reference Table : Key Reaction Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Coupling Agent | HATU (1.2 equiv) | 80–90% |

| Solvent | DMF (dry) | Optimal |

| Temperature | 0–5°C | Reduces byproducts |

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

-

Spectroscopic Techniques :

- NMR :

-

¹H NMR : Confirm substitution patterns on pyrrole (δ 6.8–7.2 ppm for aromatic protons) and piperazine (δ 2.3–3.1 ppm for methyl groups) .

-

¹³C NMR : Carbonyl resonance (C=O) typically appears at ~170 ppm .

2. MS (ESI) : Molecular ion peak [M+H]⁺ should match the calculated molecular weight (e.g., 326.2 g/mol). -

Crystallography :

Reference Table : Key Spectral Peaks

| Technique | Observed Signal | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 2.45 (s, 3H) | N-CH₃ (piperazine) |

| IR | 1650 cm⁻¹ | C=O stretch |

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s bioactivity, particularly in neuropharmacological contexts?

Methodological Answer:

-

In Vitro Assays :

- Target Identification : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand binding assays .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM; calculate IC₅₀ values using nonlinear regression (GraphPad Prism).

-

In Vivo Models :

- Rodent Behavioral Studies : Use forced swim tests (FST) or tail suspension tests (TST) for antidepressant-like activity. Include positive controls (e.g., imipramine) .

-

Experimental Controls :

Reference Table : Example Bioactivity Data

| Assay Type | Observed Effect (10 µM) | Significance (p-value) |

|---|---|---|

| 5-HT₂A Binding | 65% inhibition | <0.001 |

| FST (mice) | Reduced immobility time | <0.01 |

Q. How can contradictory data in solubility or stability studies be resolved?

Methodological Answer:

-

Root-Cause Analysis :

- Solubility Discrepancies :

-

pH Dependency : Test solubility in buffered solutions (pH 1–10) to identify ionization effects .

-

Cosolvent Screening : Evaluate PEG-400, cyclodextrins, or surfactants (e.g., Tween-80) .

2. Stability Issues : -

Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor via HPLC .

-

Validation Strategies :

Reference Table : Stability Profile

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C, 14 days | 12% | Hydrolyzed amide |

| UV light (ICH Q1B) | 8% | Oxidized pyrrole |

Q. What methodologies are recommended for assessing environmental impacts or biodegradation pathways?

Methodological Answer:

-

Environmental Fate Studies :

-

Ecotoxicology :

Reference Table : Environmental Parameters

| Parameter | Value | Implication |

|---|---|---|

| log Kow | 2.8 | Moderate hydrophobicity |

| EC₅₀ (Daphnia) | 12 mg/L | Low acute toxicity |

Q. How can researchers identify and validate pharmacological targets for this compound?

Methodological Answer:

-

Computational Approaches :

- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). Prioritize targets with docking scores ≤−7.0 kcal/mol .

- MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability .

-

Experimental Validation :

- CRISPR/Cas9 Knockout Models : Silence candidate targets (e.g., 5-HT receptors) in cell lines to confirm mechanism .

Reference Table : Docking Results

| Target Protein | Docking Score (kcal/mol) | Binding Affinity (nM) |

|---|---|---|

| 5-HT₂A Receptor | −8.2 | 45 |

| D₂ Dopamine Receptor | −7.5 | 120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.